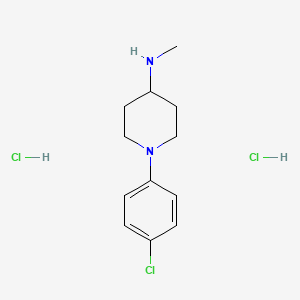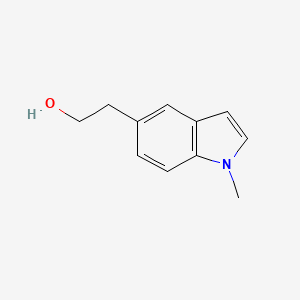
2-(1-Methylindol-5-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylindol-5-yl)ethanol is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features an indole ring substituted with a methyl group at the 1-position and an ethanol group at the 2-position. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylindol-5-yl)ethanol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method includes the Bartoli reaction, which uses a Grignard reagent to form the indole ring from ortho-substituted nitroarenes .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction typically requires heating the reactants in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to achieve high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methylindol-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The indole ring can be reduced to form indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2-(1-Methylindol-5-yl)acetaldehyde.
Reduction: Formation of 2-(1-Methylindolin-5-yl)ethanol.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(1-Methylindol-5-yl)ethanol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(1-Methylindol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. The exact mechanism depends on the specific biological activity being studied. For example, in anticancer research, indole derivatives may inhibit cell proliferation by interfering with cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylindole: Lacks the ethanol group, making it less polar and potentially less biologically active.
1-Methylindole: Lacks the ethanol group and has different substitution patterns, affecting its reactivity and biological properties.
Indole-3-acetic acid: Contains a carboxylic acid group instead of an ethanol group, leading to different biological activities.
Uniqueness
2-(1-Methylindol-5-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and ethanol groups enhances its solubility and reactivity, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C11H13NO |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
2-(1-methylindol-5-yl)ethanol |
InChI |
InChI=1S/C11H13NO/c1-12-6-4-10-8-9(5-7-13)2-3-11(10)12/h2-4,6,8,13H,5,7H2,1H3 |
Clé InChI |
YFWPOUZLJQFZOX-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1C=CC(=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[7-(Hydroxymethyl)naphthalen-2-yl]acetonitrile](/img/structure/B13478358.png)
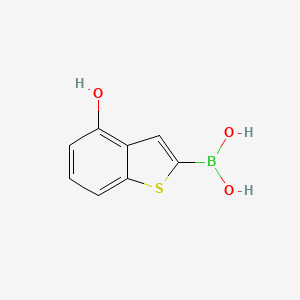
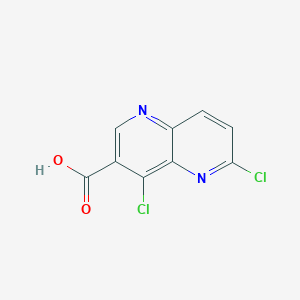
![N-[(5-bromo-1,3-thiazol-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13478384.png)
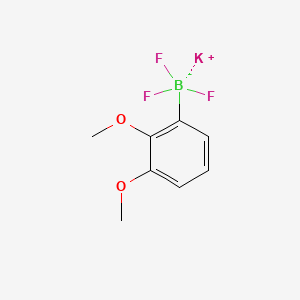
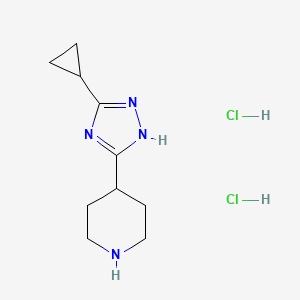
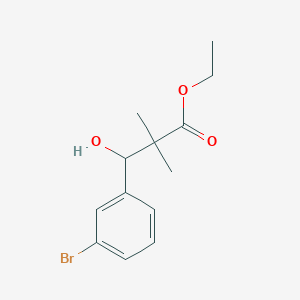
![rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B13478407.png)
![Tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13478412.png)

![1-[3-(Difluoromethoxy)-2-fluorophenyl]methanamine hydrochloride](/img/structure/B13478417.png)
